

# Head-to-Head Comparison: BMS-823778 and INCB13739 as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two inhibitors of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1): BMS-823778 and INCB13739. Both compounds have been investigated for their potential in treating metabolic diseases, particularly type 2 diabetes. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental methodologies for key assays.

### **Mechanism of Action**

Both BMS-823778 and INCB13739 are potent and selective inhibitors of  $11\beta$ -HSD1.[1][2][3][4] [5][6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and other features of the metabolic syndrome.[1][6] By inhibiting  $11\beta$ -HSD1, these compounds aim to reduce local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, thereby improving insulin sensitivity and glucose metabolism.[1][2][6]





Click to download full resolution via product page

Caption: Signaling pathway of 11β-HSD1 and point of inhibition.

## **Preclinical Data Comparison**

A summary of the available preclinical data for BMS-823778 and INCB13739 is presented below. Direct head-to-head preclinical studies are not publicly available; this table compiles data from separate investigations.



| Parameter                       | BMS-823778                                                                                                                                               | INCB13739                                                                    |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Target                          | 11β-HSD1                                                                                                                                                 | 11β-HSD1                                                                     |
| IC50 (human 11β-HSD1)           | 2.3 nM[2][4][8]                                                                                                                                          | Data not available                                                           |
| Selectivity                     | >10,000-fold over 11β-HSD-<br>2[2][8]                                                                                                                    | Selective for 11β-HSD1 over other dehydrogenases[7]                          |
| In Vivo Efficacy (Animal Model) | Cynomolgus Monkeys: ED50 = 0.6 mg/kg[2][8]Diet-Induced Obese (DIO) Mice: ED50 = 34 mg/kg[2][4][8]Ex vivo adipose DIO mouse model: ED50 = 5.2 mg/kg[2][8] | Improved hepatic and peripheral insulin sensitivity in patients with T2DM[7] |
| Oral Bioavailability            | 44% to 100% in preclinical species[2][8]                                                                                                                 | Orally available[1]                                                          |

## **Clinical Data Comparison**

Both compounds have undergone clinical evaluation. The following table summarizes key findings from clinical trials.



| Parameter                 | BMS-823778                                                                                | INCB13739                                                                                                                                                                                                                                                                    |
|---------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Highest Development Phase | Phase 2 (Discontinued)[3]                                                                 | Phase 2[9]                                                                                                                                                                                                                                                                   |
| Patient Population        | Type 2 Diabetes, Hypercholesterolemia, Hypertension[3][10][11]                            | Type 2 Diabetes inadequately controlled by metformin[6][12] [13][14]                                                                                                                                                                                                         |
| Key Efficacy Findings     | Investigated for effects on atherosclerotic plaque inflammation and blood pressure[3][11] | At 200 mg/day for 12 weeks:- A1C reduction: -0.6%[6][12] [14][15]- Fasting plasma glucose reduction: -24 mg/dL[6][12][14][15]- HOMA- IR reduction: -24%[6][12][14] [15]- Significant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients[6][12] |
| Safety and Tolerability   | Generally safe and well-tolerated in healthy subjects[3]                                  | Well-tolerated at all dose levels<br>with adverse events similar to<br>placebo[6][12]                                                                                                                                                                                        |

# Experimental Protocols 11β-HSD1 Enzyme Inhibition Assay (General Protocol)

This protocol describes a representative method for determining the in vitro potency of inhibitors against  $11\beta$ -HSD1.





Click to download full resolution via product page

Caption: Workflow for an in vitro  $11\beta$ -HSD1 inhibition assay.



#### Methodology:

- Enzyme Preparation: Recombinant human 11β-HSD1 is prepared in an appropriate assay buffer.
- Compound Preparation: Test compounds (BMS-823778 or INCB13739) are serially diluted to a range of concentrations.
- Assay Reaction: The enzyme is pre-incubated with the test compound in a microplate. The
  enzymatic reaction is initiated by the addition of the substrate (cortisone) and the cofactor
  (NADPH).
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
- Reaction Termination: The reaction is stopped by the addition of a stop solution.
- Detection: The amount of cortisol produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or mass spectrometry.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a doseresponse curve.

# In Vivo Pharmacodynamic Assessment in DIO Mice (General Protocol)

This protocol outlines a typical procedure to evaluate the in vivo efficacy of  $11\beta$ -HSD1 inhibitors in a diet-induced obese (DIO) mouse model.

#### Methodology:

 Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.



- Compound Administration: BMS-823778 or another test compound is administered orally at various doses.
- Pharmacodynamic Endpoint: A common method to assess 11β-HSD1 inhibition in vivo is to
  measure the conversion of a tracer dose of a labeled glucocorticoid precursor. For example,
  after compound administration, a tracer amount of 11-dehydrocorticosterone can be
  administered, and the subsequent plasma levels of corticosterone are measured. The
  reduction in corticosterone levels reflects the degree of 11β-HSD1 inhibition.
- Data Analysis: The dose-response relationship is analyzed to determine the ED50, which is the dose required to achieve 50% of the maximal effect.

### Conclusion

Both BMS-823778 and INCB13739 have demonstrated potent inhibition of  $11\beta$ -HSD1. Preclinical data for BMS-823778 shows high potency and selectivity. Clinical data for INCB13739 indicates efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes. While both compounds showed promise, the development of BMS-823778 was discontinued, and INCB13739 did not proceed to Phase 3 trials for unknown reasons.[9] This comparative guide provides a valuable resource for researchers in the field of metabolic diseases, offering insights into the pharmacological profiles of these two  $11\beta$ -HSD1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-823778 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]



- 6. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: BMS-823778 and INCB13739 as 11β-HSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606259#head-to-head-comparison-of-bms-823778-with-incb13739]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com